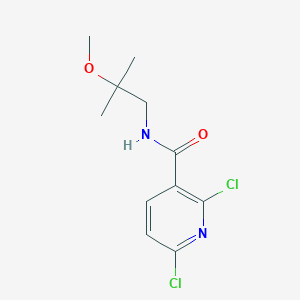

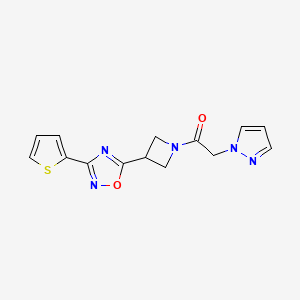

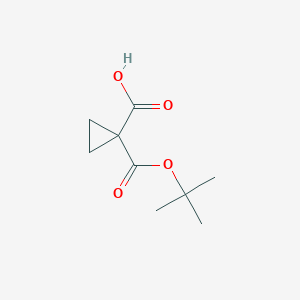

![molecular formula C17H20N4O B2478219 2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950415-23-3](/img/structure/B2478219.png)

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry . They have been the subject of numerous studies due to their potential pharmacological effects .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The synthesis often involves the condensation of active proton compounds with 3-aminopyrazoles .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. They can undergo various transformations that improve their structural diversity . For instance, a Suzuki–Miyaura cross-coupling reaction has been reported for the synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación

Anticancer Properties

The pyridopyrimidine scaffold has been investigated for its potential in cancer therapy. Notably, palbociclib , a breast cancer drug developed by Pfizer, contains a pyridopyrimidine moiety. Researchers have explored derivatives of this compound for their ability to inhibit cell cycle progression, particularly in cancer cells .

Antimycobacterial Activity

Recent studies have examined novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines . These compounds exhibit antimycobacterial activity, specifically inhibiting Mycobacterium tuberculosis growth in culture. The relationship between substituent patterns on the phenyl rings and their physicochemical properties has been explored .

Neuroprotective Potential

The broader class of 2-aminopyrimidines , which includes pyridopyrimidines, has shown promise in various neurological conditions. For instance, some derivatives have demonstrated anti-Parkinson’s activity. Researchers have also investigated their antibacterial, anti-platelet, antidiabetic, and antitumor properties .

Anti-Inflammatory Agents

Chemical transformations on pyridopyrimidine structures have led to the synthesis of compounds with anti-inflammatory potential. For example, certain pyrazolo[l,5-a]pyrimidin-7-ones exhibit weak inhibition of prostaglandin E2 (PGE2), a key mediator of inflammation .

Other Therapeutic Applications

Beyond the mentioned fields, pyridopyrimidines continue to be explored for their therapeutic potential. Dilmapimod, for instance, shows promise against rheumatoid arthritis. Researchers are actively investigating additional applications, and clinical trials are underway .

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry, and their potential applications are still being explored. The future directions in this field could involve the development of new synthesis pathways and the exploration of their potential pharmacological effects .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

Similar compounds have been shown to inhibit cdk6 . CDK inhibitors typically work by binding to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

Cdk inhibitors generally affect cell cycle regulation and transcription . By inhibiting CDKs, these compounds can halt cell cycle progression, preventing cells from proliferating. This can be particularly useful in the treatment of cancers, where uncontrolled cell proliferation is a key problem .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact their bioavailability.

Result of Action

Similar compounds have shown antitumor activities, with some being more potent than the positive control palbociclib . These compounds have been shown to inhibit the proliferation of human breast cancer cells and human gastric cancer cells .

Action Environment

The stability of similar compounds under acidic, alkaline, and aqueous conditions has been noted , suggesting that the compound’s action could potentially be influenced by the pH of its environment.

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-4-9-18-16-10-12(2)19-17-11-14(20-21(16)17)13-7-5-6-8-15(13)22-3/h5-8,10-11,18H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETGSEZHBWNRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC2=CC(=NN21)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

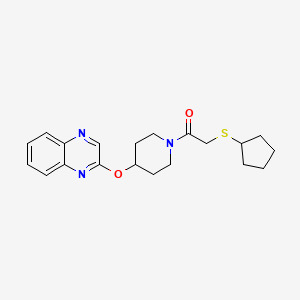

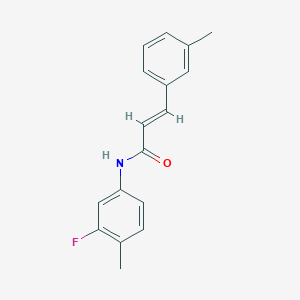

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478142.png)

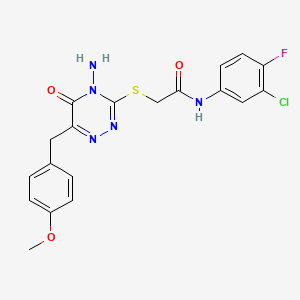

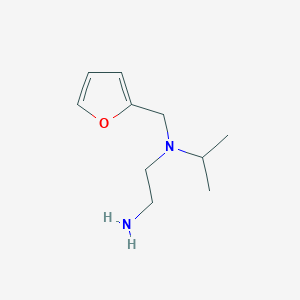

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2478150.png)

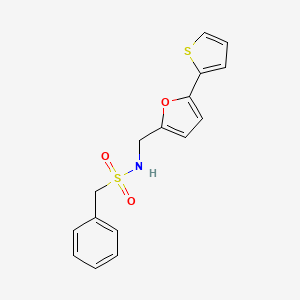

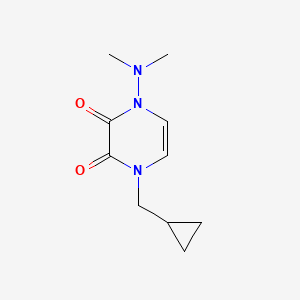

![(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2478156.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2478159.png)